2,6-Dipyridin-2-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
Description
2,6-Dipyridin-2-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone is a polycyclic heteroaromatic compound featuring a pyrrolo[3,4-f]isoindole core substituted with two pyridin-2-yl groups at positions 2 and 5. Its pyridyl substituents enhance metal-binding capabilities, making it a candidate for constructing supramolecular architectures or catalytic systems .
Properties
IUPAC Name |
2,6-dipyridin-2-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10N4O4/c25-17-11-9-13-14(20(28)24(19(13)27)16-6-2-4-8-22-16)10-12(11)18(26)23(17)15-5-1-3-7-21-15/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOOVFSTYYVWGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dipyridin-2-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone typically involves the reaction of pyridine derivatives with pyromellitic dianhydride under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dipyridin-2-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrroloisoindole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of partially or fully reduced analogs .
Scientific Research Applications
2,6-Dipyridin-2-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 2,6-Dipyridin-2-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The physicochemical and functional properties of pyrrolo[3,4-f]isoindole tetrones are highly dependent on substituents at positions 2 and 6. Below is a systematic comparison with key derivatives:
Substituent-Driven Structural and Functional Variations
Key Insights from Comparative Analysis
- Coordination Chemistry : Pyridyl-substituted derivatives exhibit superior metal-binding capabilities compared to alkyl or aryl analogs. For example, the pyridin-3-ylmethyl variant forms stable CuCl₄²⁻ complexes with thermochromic behavior, while the pyridin-2-yl derivative’s rigid structure may favor distinct coordination geometries .
- Solubility and Processability: Alkyl chains (e.g., 2-ethylhexyl) enhance solubility in nonpolar solvents, critical for industrial applications like thin-film fabrication . Conversely, hydroxylated derivatives are water-soluble but prone to hydrolysis under acidic conditions .
- Biological Relevance : The (S)-1-phenylethyl derivative’s chirality suggests utility in enantioselective catalysis or drug design, whereas the hydroxylated analog’s low toxicity profile supports its use as an environmental inhibitor .
- Thermal Stability: Metal-coordinated derivatives (e.g., CuCl₄²⁻ complexes) display higher thermal resilience (>200°C) compared to non-coordinated analogs, aligning with trends observed in zirconium-based MOFs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
